
Famotidine-13C,d4 Amide Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famotidine-13C,d4 Amide Impurity is a labeled analog of famotidine, a histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C,d4 Amide Impurity involves the incorporation of isotopically labeled carbon and deuterium atoms into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and verify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of famotidine.
Proteomics: Utilized in mass spectrometry to study protein interactions and functions.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry
Wirkmechanismus
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of famotidine. It acts as a competitive inhibitor of histamine H2 receptors on the gastric parietal cells, thereby reducing the secretion of gastric acid. This inhibition helps in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease. The labeled compound allows for detailed studies of these mechanisms through various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famotidine: The parent compound, widely used as an H2-receptor antagonist.
Cimetidine: Another H2-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ranitidine: Similar to famotidine but with a different chemical structure and potency.
Uniqueness
Famotidine-13C,d4 Amide Impurity is unique due to its isotopic labeling, which allows for more precise and detailed studies in pharmacokinetics and drug metabolism. This labeling provides a distinct advantage in tracing the compound’s pathway in biological systems, making it invaluable for research purposes .
Eigenschaften
Molekularformel |
C8H13N5OS2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI-Schlüssel |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
Isomerische SMILES |
[2H]C([2H])([13C](=O)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Kanonische SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


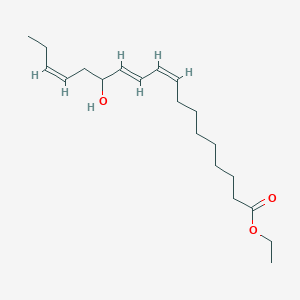



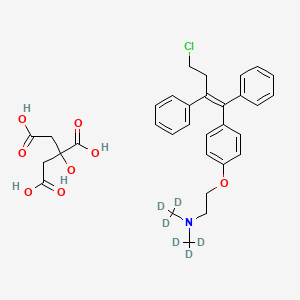

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

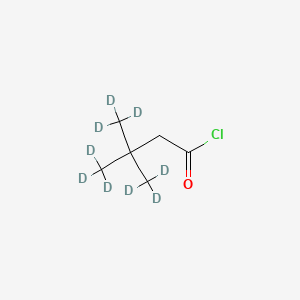
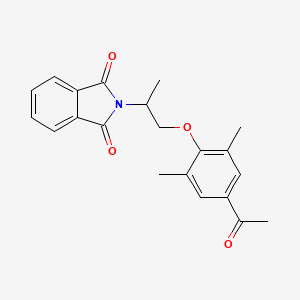
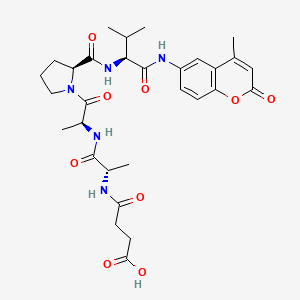
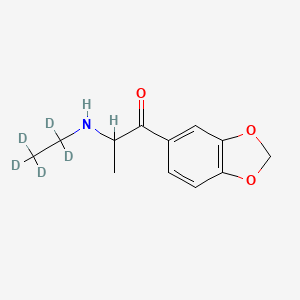
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
